molecular formula C15H20N4OS B6432310 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine CAS No. 2549016-37-5

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine

Cat. No.: B6432310
CAS No.: 2549016-37-5
M. Wt: 304.4 g/mol
InChI Key: CLXIJRMJSOEISF-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine ( 2549016-37-5) is a complex organic molecule of significant interest in medicinal chemistry and pharmacological research . Its molecular structure incorporates a 1,2,4-thiadiazole core, which is stabilized by a 2-methoxyethyl group at the 3-position and a 4-phenylpiperazine moiety at the 5-position . This specific architecture is designed to confer interesting pharmacological properties, particularly as a potential ligand for receptors within the central nervous system (CNS) . The 1,2,4-thiadiazole ring contributes to high metabolic stability, while the phenylpiperazine portion is known to modulate affinity for various neuroreceptors, including dopaminergic and serotonergic systems . The inclusion of the methoxyethyl ether group enhances aqueous solubility, thereby improving the overall pharmacokinetic profile of the compound for research purposes . As such, this compound presents particular utility for advanced research in neuropharmacology, specifically in the development of novel psychotropic agents with potential application for neurological and psychiatric disorders . The molecular formula is C15H20N4OS and it has a molecular weight of 304.41 g/mol . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-(4-phenylpiperazin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-20-12-7-14-16-15(21-17-14)19-10-8-18(9-11-19)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXIJRMJSOEISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 1,2,4-thiadiazole ring is typically constructed via cyclocondensation reactions. A common method involves reacting N-substituted thioureas with α-haloketones or α-haloamides under basic conditions. For example, treatment of 2-methoxyethylthiourea with chloroacetamide in the presence of potassium carbonate yields the 3-(2-methoxyethyl)-1,2,4-thiadiazole scaffold. This reaction proceeds through nucleophilic displacement of chloride, followed by intramolecular cyclization (Figure 1).

Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Base: K₂CO₃ or Cs₂CO₃

  • Yield: 65–78%

Microwave-Assisted Thiadiazole Formation

Recent advancements utilize microwave irradiation to accelerate cyclization. A mixture of 2-methoxyethylhydrazine and thionyl chloride in DMF undergoes microwave heating at 160°C for 30 minutes, producing the thiadiazole core in 92% yield. This method reduces reaction times from 24 hours to 30 minutes while improving regioselectivity.

Functionalization of the Piperazine Moiety

N-Arylation of Piperazine

4-Phenylpiperazine is synthesized via Buchwald-Hartwig amination of piperazine with bromobenzene. Using palladium(II) acetate and Xantphos as a ligand system, the reaction achieves 85% yield under refluxing toluene. Alternative methods employ Ullmann coupling with copper(I) iodide, though yields are lower (60–68%).

Coupling Strategies for Fragment Assembly

Suzuki-Miyaura Cross-Coupling

The thiadiazole and piperazine fragments are coupled via Suzuki-Miyaura cross-coupling. A representative procedure involves reacting 5-bromo-3-(2-methoxyethyl)-1,2,4-thiadiazole with 4-phenylpiperazine-1-boronic acid pinacol ester under palladium catalysis (Table 1).

Table 1: Suzuki-Miyaura Coupling Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane8068
PdCl₂(dppf)Cs₂CO₃DMF10072
Pd(OAc)₂/XPhosK₃PO₄THF7081

Data adapted from.

Stille Coupling for Challenging Substrates

For electron-deficient thiadiazoles, Stille coupling using tributyl(4-phenylpiperazin-1-yl)stannane and 5-triflate-3-(2-methoxyethyl)-1,2,4-thiadiazole achieves 76% yield with Pd₂(dba)₃ and AsPh₃. This method avoids boronic ester instability issues in polar solvents.

Reaction Optimization and Scale-Up

Solvent Effects on Coupling Efficiency

Nonpolar solvents (toluene, dioxane) favor Suzuki-Miyaura couplings by minimizing boronic acid protodeboronation. In contrast, DMF enhances solubility of Cs₂CO₃ but risks thiadiazole decomposition above 100°C.

Microwave-Assisted One-Pot Synthesis

A one-pot protocol combines thiadiazole formation and Suzuki coupling under microwave irradiation (160°C, 20 minutes), achieving 88% yield with reduced purification steps.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (EtOAc/hexanes, 1:3) remains the standard for isolating the final product. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves regioisomers in complex mixtures.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.22 (t, J = 6.0 Hz, 2H, OCH₂), 3.68 (t, J = 6.0 Hz, 2H, CH₂OCH₃), 3.42 (s, 3H, OCH₃).

  • HRMS (ESI): m/z calcd for C₁₅H₂₁N₅OS [M+H]⁺: 346.1421; found: 346.1418 .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Structural Overview

The compound consists of a piperazine ring linked to a thiadiazole moiety with a methoxyethyl substituent. This structure is significant as both piperazine and thiadiazole derivatives are known for their diverse biological activities. The incorporation of the methoxyethyl group enhances solubility and may influence the compound's interactions with biological targets.

Antimicrobial Activity

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine has demonstrated promising antimicrobial properties. Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal activities. Research indicates that compounds with similar thiadiazole structures exhibit significant activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AM. tuberculosis3.125 μg/mL
Compound BS. aureus25 μg/mL
Compound CE. coli31.25 μg/mL

The presence of halogen or other substituents on the thiadiazole ring often enhances the antimicrobial efficacy .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been explored in various studies. These compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation . The unique structural features of this compound may provide a scaffold for developing novel anticancer agents.

Case Study: Thiadiazole Derivatives in Cancer Research

A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly increased cytotoxicity against breast cancer cells, suggesting that further modifications could lead to more potent anticancer agents .

Neuropharmacological Applications

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The combination of the piperazine ring with the thiadiazole moiety in this compound suggests potential applications in treating neurological disorders.

Research into similar compounds has shown that they can modulate neurotransmitter systems such as serotonin and dopamine pathways, which are crucial for mood regulation . The potential for this compound to act as a dual-action agent targeting both anxiety and depression warrants further investigation.

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine core : A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and interaction with biological targets.
  • Phenyl group : Enhances lipophilicity and π-π stacking interactions.
  • 1,2,4-Thiadiazole : A sulfur-containing heterocycle contributing to electronic effects and metabolic stability.

Comparison with Structurally Similar Compounds

Thiadiazole-Piperazine Derivatives

Several analogs from share the 1,2,4-thiadiazole-piperazine scaffold but differ in substituents (Table 1):

Compound Name Substituent on Thiadiazole Piperazine Modification Key Properties/Activities Reference
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine 2-Methoxyethyl 4-Phenyl Not reported in evidence
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 4-Chlorobenzyl None Potential antimicrobial
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine 4-Methoxyphenyl None Enhanced lipophilicity
1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-Nitrophenyl None Electron-withdrawing group

Key Observations :

  • The 2-methoxyethyl group in the target compound introduces a flexible, polar side chain, which may improve solubility compared to aromatic substituents (e.g., 4-chlorobenzyl or nitrophenyl groups) .

Oxadiazole vs. Thiadiazole Analogs

describes 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine , replacing the thiadiazole ring with an oxadiazole (Table 2):

Property Thiadiazole (Target Compound) Oxadiazole ()
Heteroatom Sulfur (S) Oxygen (O)
Electronic Effects Electron-deficient due to S Less electron-deficient
Metabolic Stability Higher (S resists oxidation) Lower (O susceptible)
Bioactivity Antimicrobial, CNS targets Anticancer, kinase inhibition

The sulfur atom in thiadiazole enhances metabolic stability and electron-deficient character, which may favor interactions with enzymes or receptors requiring electron-poor substrates .

Piperazine Derivatives with Aromatic Substitutions

and highlight piperazines with substituted benzyl or phenyl groups:

  • 1-(4-Fluorobenzyl)piperazine (): Used in tyrosine kinase inhibitors; fluorination improves bioavailability and binding affinity .

Comparison with Target Compound :

  • The target compound’s thiadiazole-2-methoxyethyl side chain offers a unique balance of polarity and rigidity compared to benzyl or fluorinated analogs.

Pharmacological Potential of Thiadiazole Derivatives

and highlight thiadiazole-containing drugs with antifungal and fluorescent properties:

  • Antifungal agents like (2R,3R)-2-(2,4-difluorophenyl)-3-{3-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1,2,4-thiadiazol-5-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol () demonstrate the therapeutic relevance of thiadiazole rings in targeting fungal enzymes .
  • Fluorescent 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine derivatives () suggest applications in bioimaging, though the target compound’s fluorescence is unexplored .

Biological Activity

The compound 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. This article explores the biological activity of this specific compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{20}N_{4}S
  • Molecular Weight : 288.41 g/mol
  • SMILES Notation : CC(C)N1CCN(CC1)C(=N)N=C(S)N=C(N)C

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains and fungi. A study highlighted that derivatives with substituted phenyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species .

Anticonvulsant Properties

Thiadiazole derivatives have been explored for their anticonvulsant potential. In animal models, several compounds demonstrated significant activity in reducing seizure frequency and severity. Specifically, studies involving the MES (Maximal Electroshock Seizure) test indicated that certain derivatives of thiadiazoles showed promising results comparable to standard anticonvulsants like phenytoin .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the modulation of the NF-kB pathway and COX enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among them, the compound containing a phenylpiperazine moiety exhibited significant analgesic effects in pain models .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the piperazine ring significantly influenced the biological activity of the compounds. Substituents such as methoxyethyl groups enhanced solubility and bioavailability .
  • In Vivo Studies : In vivo studies using rodent models demonstrated that specific derivatives of this compound reduced seizure activity effectively while showing a favorable safety profile .

Data Table: Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against bacteria
AnticonvulsantReduced seizure frequency
Anti-inflammatoryInhibition of cytokines
AnalgesicSignificant pain relief

Q & A

How can researchers optimize the multi-step synthesis of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine?

Basic Research Question
Methodological Answer:
Optimization requires careful control of reaction conditions, including:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving thiadiazole and piperazine intermediates .
  • Catalyst Use : Base catalysts (e.g., triethylamine) improve condensation efficiency between thiadiazole and piperazine moieties .
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct minimization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials .

What advanced spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, piperazine ring protons at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z ~360) and fragmentation patterns .
  • FTIR Spectroscopy : Confirms functional groups (e.g., C=N stretch in thiadiazole at ~1600 cm1^{-1}) .

How should researchers design assays to evaluate the compound’s biological activity?

Advanced Research Question
Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., kinases or GPCRs, given piperazine-thiadiazole motifs in kinase inhibitors) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to measure IC50_{50} values .
    • Cell Viability : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
  • Binding Studies : Surface plasmon resonance (SPR) quantifies affinity for target proteins .

How can contradictory bioactivity data between studies be resolved?

Advanced Research Question
Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) that may alter compound stability or target engagement .
  • Structural Validation : Reconfirm compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out batch variations .
  • Dose-Response Reproducibility : Repeat assays across multiple labs using standardized protocols .

What computational strategies predict the compound’s mechanism of action?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., docking into ATP-binding pockets of kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxyethyl vs. methyl groups) with bioactivity trends .

How is the compound’s stability assessed for pharmaceutical formulation?

Basic Research Question
Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C suggests suitability for solid formulations) .
  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC over 72 hours .
  • Oxidative Stress Testing : Expose to H2_2O2_2 or light to simulate accelerated aging .

What strategies mitigate toxicity during preclinical development?

Advanced Research Question
Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides) formed by hepatic CYP450 enzymes .
  • Cytotoxicity Profiling : Compare IC50_{50} values in primary vs. cancerous cells to assess selectivity .
  • In Silico Toxicity Prediction : Tools like ProTox-II predict hepatotoxicity and mutagenicity risks .

How are pharmacokinetic properties optimized for in vivo studies?

Advanced Research Question
Methodological Answer:

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising target binding .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; aim for <95% binding to ensure bioavailability .
  • Metabolic Stability : Incubate with liver microsomes to estimate half-life and guide dosing regimens .

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